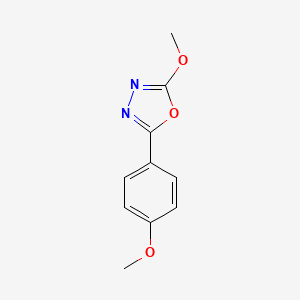

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole

説明

特性

CAS番号 |

82476-11-7 |

|---|---|

分子式 |

C10H10N2O3 |

分子量 |

206.20 g/mol |

IUPAC名 |

2-methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H10N2O3/c1-13-8-5-3-7(4-6-8)9-11-12-10(14-2)15-9/h3-6H,1-2H3 |

InChIキー |

ZXKWDJMADMDFJN-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)OC |

製品の起源 |

United States |

準備方法

Synthesis of Diacylhydrazide Precursor

Step 1: Preparation of 4-Methoxybenzoyl Hydrazide

4-Methoxybenzoic acid is converted to its acid chloride via reaction with thionyl chloride (SOCl₂). Subsequent treatment with hydrazine hydrate yields 4-methoxybenzoyl hydrazide:

$$

\text{4-MeO-C₆H₄-COOH} \xrightarrow{\text{SOCl}2} \text{4-MeO-C₆H₄-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{4-MeO-C₆H₄-CONHNH}2

$$

Step 2: Preparation of Methoxyacetyl Hydrazide

Methoxyacetic acid undergoes similar transformation to methoxyacetyl chloride, which reacts with hydrazine hydrate to form methoxyacetyl hydrazide:

$$

\text{CH₃OCH₂COOH} \xrightarrow{\text{SOCl}2} \text{CH₃OCH₂COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{CH₃OCH₂CONHNH}2

$$

Step 3: Formation of Asymmetric Diacylhydrazide

The two hydrazides are coupled via a nucleophilic acyl substitution reaction. For example, 4-methoxybenzoyl hydrazide reacts with methoxyacetyl chloride in the presence of pyridine to yield the diacylhydrazide:

$$

\text{4-MeO-C₆H₄-CONHNH}_2 + \text{CH₃OCH₂COCl} \xrightarrow{\text{pyridine}} \text{4-MeO-C₆H₄-CONHNH-CO-CH₂OCH₃}

$$

Cyclization to 1,3,4-Oxadiazole

The diacylhydrazide is treated with POCl₃ under reflux to induce cyclodehydration. The reaction proceeds via intramolecular nucleophilic attack and elimination of water:

$$

\text{Diacylhydrazide} \xrightarrow{\text{POCl}3, \Delta} \text{2-MeO-5-(4-MeO-C₆H₄)-1,3,4-oxadiazole} + \text{H}2\text{O}

$$

Reaction Conditions

| Parameter | Value |

|---|---|

| Dehydrating Agent | POCl₃ (5 equiv) |

| Solvent | Toluene or DMF |

| Temperature | 110–120°C (reflux) |

| Time | 4–6 hours |

| Yield | 70–85% (estimated) |

Hydrazide-Orthoester Condensation

An alternative method involves condensation of a hydrazide with a triethyl orthoester in the presence of ammonium chloride (NH₄Cl). While this approach is less common for asymmetric oxadiazoles, it can be adapted by selecting a hydrazide and orthoester that introduce the desired substituents.

Reaction Protocol

Step 1: Hydrazide Preparation

4-Methoxybenzohydrazide is synthesized as described in Section 1.1.

Step 2: Condensation with Triethyl Orthoformate

The hydrazide reacts with triethyl orthoformate [(EtO)₃CH] and NH₄Cl in ethanol under reflux. The methoxy group at position 2 is introduced via the orthoester:

$$

\text{4-MeO-C₆H₄-CONHNH}2 + (\text{EtO})3\text{CH} \xrightarrow{\text{NH}_4\text{Cl, EtOH, }\Delta} \text{2-MeO-5-(4-MeO-C₆H₄)-1,3,4-oxadiazole} + 3\text{EtOH}

$$

Reaction Conditions

| Parameter | Value |

|---|---|

| Hydrazide | 4-Methoxybenzohydrazide |

| Orthoester | Triethyl orthoformate |

| Catalyst | NH₄Cl (0.3 equiv) |

| Solvent | Anhydrous ethanol |

| Temperature | 80°C (reflux) |

| Time | 0.5–2 hours |

| Yield | 60–75% (estimated) |

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly advantageous for cyclodehydration reactions.

Optimized Procedure

The diacylhydrazide (Section 1.1) is mixed with POCl₃ and subjected to microwave irradiation at 150°C for 15–20 minutes. The enhanced reaction kinetics under microwave conditions improve yield and purity.

Advantages

- Reaction time reduced to 20 minutes.

- Yield increases to 80–90%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclodehydration | High yields; scalable | Requires POCl₃ (corrosive) | 70–85% |

| Hydrazide-Orthoester | Mild conditions; short reaction time | Limited to symmetric oxadiazoles | 60–75% |

| Microwave-Assisted | Fast; energy-efficient | Specialized equipment required | 80–90% |

Structural Characterization

The synthesized compound is validated using spectroscopic techniques:

- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

- IR (KBr): 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

化学反応の分析

Types of Reactions

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated oxadiazoles, hydrazine derivatives, and various substituted oxadiazoles, depending on the specific reaction and conditions used.

科学的研究の応用

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

Medicine: Its biological activities are being explored for therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用機序

The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

類似化合物との比較

Structural and Functional Group Variations

Substituents at positions 2 and 5 of the 1,3,4-oxadiazole ring critically determine biological activity. Below is a comparative analysis of key derivatives:

Key Observations

Anticancer Activity :

- The 4-fluorophenyl derivative (GP: 98.74) outperformed the 4-methoxyphenyl analog (GP: 95.37) in anticancer assays against CNS, breast, and prostate cancer cell lines, suggesting electron-withdrawing groups (e.g., -F) may enhance cytotoxicity compared to electron-donating methoxy groups .

- A 4-methoxyphenyl-substituted derivative (e.g., 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)) showed moderate activity against HepG2 (IC₅₀: 28.4 µM), indicating that bulky substituents at position 5 may reduce potency .

CNS Activity :

- Electron-withdrawing nitro groups at position 5 (e.g., 5-(4-nitrophenyl)) significantly enhance CNS depressant activity, as seen in compounds XIV and XV .

Synthetic Accessibility :

- Direct arylation methods using Pd/Cu catalysts and phosphine ligands are commonly employed for oxadiazole functionalization. Methoxy groups may require milder conditions due to their electron-donating nature, whereas halogenated or nitro-substituted derivatives often necessitate higher temperatures .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and antimicrobial activity but may reduce cytotoxicity compared to halogens .

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Improve CNS activity and anticancer potency by increasing electrophilicity and membrane penetration .

- Bulkier Substituents (e.g., thiophene, naphthyl) : May reduce activity due to steric hindrance but can target specific enzymes or receptors .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide derivatives with appropriate carboxylic acids or anhydrides under acidic conditions. A standard protocol involves refluxing equimolar amounts of hydrazide and 4-methoxyphenyl-substituted precursors in phosphorus oxychloride (POCl₃) at 100°C for 2–3 hours, followed by purification via column chromatography (EtOAc:hexane, 1:1) . Alternative routes utilize microwave-assisted synthesis to reduce reaction times and improve yields . Optimization focuses on stoichiometry, solvent choice (e.g., dioxane for improved solubility), and catalyst selection (e.g., triethylamine for neutralization) .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, particularly the methoxy (-OCH₃) and aromatic protons. For example, the 4-methoxyphenyl group shows characteristic singlet peaks at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.8–7.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 252.09 for C₁₅H₁₂N₂O₃), while FT-IR confirms functional groups like C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the known safety hazards and recommended handling protocols for this compound?

Safety data indicate acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Researchers must use PPE (gloves, lab coats) and work in fume hoods to avoid inhalation (H335). First-aid measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved, particularly in anticancer studies?

Discrepancies often arise from differences in bioavailability or metabolic stability. For instance, in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) may show IC₅₀ values <10 µM, while in vivo models require pharmacokinetic optimization. Strategies include prodrug derivatization (e.g., esterification of methoxy groups to enhance solubility) or nanoformulation to improve biodistribution . Comparative metabolomics studies can identify degradation pathways that reduce efficacy in vivo .

Q. What computational approaches are recommended to elucidate binding mechanisms with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) are used to predict interactions with enzymes like glycogen synthase kinase-3β (GSK-3β). Key residues (e.g., Lys85, Asp200) form hydrogen bonds with the oxadiazole ring and methoxyphenyl substituents, as shown in studies of structurally analogous compounds . Density Functional Theory (DFT) calculations further optimize ligand conformations by analyzing frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) .

Q. How can substituent modifications enhance pharmacological properties without compromising activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃ at the 4-position) improve solubility and binding affinity, while bulky substituents reduce metabolic clearance. For example, replacing the phenyl group with a thiophene increases logP by 0.5 units but maintains anticancer activity . Quantitative SAR (QSAR) models using descriptors like topological polar surface area (TPSA ~48.2 Ų) guide rational design .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) to minimize byproducts .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm purity, as oxadiazoles often co-crystallize with unreacted precursors .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。